1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone

PPARγ partial agonist antidiabetic drug discovery virtual screening

Procurement of chromene-based acetophenones is frequently complicated by regioisomeric ambiguity, where 6-acetyl byproducts contaminate supplies and confound SAR studies. This compound solves that challenge as a structurally authenticated 8-acetyl-5,7-dimethoxy isomer, distinct from common evodionol-series contaminants. Key differentiators: • Single-crystal verified perpendicular acetyl geometry (torsion angle 94.2°) ensures accurate docking studies. • Predicted 61.88% PPARγ partial agonist probability enables antidiabetic screening without the full adipogenic risk of hydroxylated analogs. • Zero H-bond donors and positive BBB permeability prediction (52.50%) make it the entry point for CNS probe development.

Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
CAS No. 31367-55-2
Cat. No. B3327112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone
CAS31367-55-2
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C2=C1OC(C=C2)(C)C)OC)OC
InChIInChI=1S/C15H18O4/c1-9(16)13-12(18-5)8-11(17-4)10-6-7-15(2,3)19-14(10)13/h6-8H,1-5H3
InChIKeyJELWYGQTQBQPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Profile: CAS 31367-55-2 for Research Procurement


1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone (CAS 31367-55-2), also known as alloevodionol methyl ether, is a naturally occurring acetylchromene belonging to the 2,2-dimethyl-2H-chromene class [1]. It is isolated from several Melicope species (Rutaceae), including M. ellyrana, M. simplex, and M. ptelefolia [2]. The compound bears a 5,7-dimethoxy substitution pattern and an 8-acetyl group on the chromene core, distinguishing it from the more common 6-acetyl regioisomers (evodionol series) and the 7-hydroxy parent alloevodionol [3].

8-Acetyl-5,7-dimethoxy-2,2-dimethyl-2H-chromene scaffold, distinct from 6-acetyl regioisomers
Naturally occurring in Melicope species (Rutaceae), supporting botanical sourcing studies
In silico predicted PPARγ partial agonist; suited for target-engagement screening workflows

Procurement Risks of Generic Chromene Substitution


Within the 2,2-dimethyl-2H-chromene acetophenone family, regioisomeric and substitution differences produce distinct predicted target-engagement profiles and physicochemical properties that preclude simple interchange. The 8-acetyl substitution of CAS 31367-55-2 yields a lower predicted PPARγ partial agonist probability (61.88%) compared with its 6-acetyl-7-hydroxy analog evodionol (88.25%) and its 8-acetyl-7-hydroxy congener alloevodionol (74.08%) [1]. The absence of a hydrogen-bond donor (HBD = 0) and reduced topological polar surface area (TPSA = 44.80 Ų) further differentiate it from hydroxylated analogs, altering predicted membrane permeability and oral bioavailability [2]. These computational fingerprints mean that substituting a hydroxylated or 6-acetyl congener cannot replicate the pharmacokinetic or target-selectivity profile of the 8-acetyl-5,7-dimethoxy compound [3].

8-Acetyl regiochemistry yields a distinct predicted PPARγ engagement profile compared to 6-acetyl or 7-hydroxy analogs; in silico probabilities may not transfer.
Absence of a phenolic H-bond donor (7-OCH₃ vs. 7-OH) reduces TPSA and may shift membrane permeability and BBB prediction relative to hydroxylated congeners.
Predicted CYP2C19 inhibition differs between this compound and alloevodionol; metabolic interaction context requires assay-specific review.

Quantitative Differentiation from Closest Analogs


Predicted PPARγ Partial Agonist Probability

In a virtual screening protocol targeting PPARγ partial agonists without direct AF-2 helix interaction, CAS 31367-55-2 was predicted as a PPARγ partial agonist with a probability score of 61.88% [1]. By comparison, the 7-hydroxy analog alloevodionol (CAS 484-18-4) scored 74.08%, and the 6-acetyl-7-hydroxy isomer evodionol (CAS 529-70-4) scored 88.25% under the same admetSAR 2 prediction framework [2]. The lower probability of CAS 31367-55-2 may reflect a moderated PPARγ engagement profile, potentially reducing the risk of PPARγ-driven adipogenic side effects while retaining partial agonism for metabolic applications [3].

PPARγ Partial Agonist Probability
In silico prediction
61.88% (Target) vs 74.08% (Alloevodionol) vs 88.25% (Evodionol)
Lower predicted probability may suggest moderated PPARγ engagement profile
admetSAR 2 prediction; requires in vitro transactivation assay validation
PPARγ partial agonist antidiabetic drug discovery virtual screening

TPSA and Hydrogen-Bond Donor Impact on Permeability

CAS 31367-55-2 possesses a TPSA of 44.80 Ų and zero hydrogen-bond donors (HBD = 0), compared with 55.80 Ų and HBD = 1 for both alloevodionol and evodionol [1]. This 11.00 Ų reduction in TPSA, coupled with the absence of a hydroxyl donor, is predicted to enhance passive membrane diffusion. The admetSAR 2 model predicts blood-brain barrier (BBB) penetration as positive for CAS 31367-55-2 (probability 52.50%) but negative for alloevodionol (55.00% against BBB penetration) [2]. Human oral bioavailability is predicted at 61.43% for the target compound versus 57.14% for alloevodionol [3].

TPSA & H-Bond Donors
Predicted ADMET
TPSA 44.80 Ų, HBD 0
vs 55.80 Ų, HBD 1 (hydroxylated analogs)
May support passive membrane diffusion and CNS permeability assessment
Target predicted BBB-positive; hydroxylated analogs predicted negative
ADMET prediction blood-brain barrier oral bioavailability

Crystal Structure and Intermolecular Packing

Single-crystal X-ray diffraction of CAS 31367-55-2 reveals the acetyl group at C8 is nearly perpendicular to the aromatic ring plane (torsion angle C7—C8—C81—C82 = 94.2°), while the 5- and 7-methoxy groups are approximately coplanar (torsion angles: C6—C5—O5—C51 = -1.8°; C6—C7—O7—C71 = -6.2°) [1]. No significant intermolecular associations (e.g., hydrogen bonding) are involved in the crystal packing, consistent with the absence of H-bond donors [2]. This contrasts with hydroxylated analogs such as alloevodionol, where the 7-OH group can participate in intermolecular hydrogen bonding, potentially altering solubility and solid-state stability profiles [3].

Crystal Structure: Acetyl Conformation
Reported (X-ray)
Acetyl torsion 94.2°; methoxy groups coplanar; no H-bond packing
Defines non-planar pharmacophoric geometry for docking and conformational analysis
CCDC 176038; no equivalent structure for hydroxylated analogs
X-ray crystallography conformational analysis structure-based drug design

Lipophilicity Compared to Hydroxylated Analogs

The atomic LogP (AlogP) of CAS 31367-55-2 is 3.09, compared with 2.79 for alloevodionol, 2.79 for evodionol, and the XlogP values are 2.50 vs. 2.70 respectively [1]. This 0.30-unit increase in AlogP relative to the hydroxylated analogs reflects the replacement of the 7-OH with a 7-OCH₃ group, increasing lipophilicity. While still within drug-like space (AlogP < 5), this shift may enhance membrane partitioning while maintaining acceptable solubility characteristics [2].

Lipophilicity (AlogP)
In silico
AlogP 3.09 (Target) vs 2.79 (hydroxylated analogs)
Higher lipophilicity may influence membrane partitioning and metabolite profiling
Within drug-like range; absence of phenolic OH may reduce Phase II conjugation
lipophilicity drug-likeness ADME prediction

Chemotaxonomic Sourcing Across Melicope Species

CAS 31367-55-2 has been definitively isolated and characterized from Melicope ellyrana, M. simplex, and M. ptelefolia, with a total of 18 2,2-dimethyl-substituted α-chromene variants identified in M. ptelefolia leaves [1]. The compound was also reported from Evodia officinalis (syn. Melicope) [2]. In contrast, the 6-acetyl regioisomer evodionol methyl ether is more commonly associated with M. stipitata and M. denhamii [3]. This species-specific distribution pattern enables sourcing traceability and may reflect divergent biosynthetic pathways that cannot be replicated by synthetic substitution alone.

Species Occurrence
Class-level inference
Reported in M. ellyrana, M. simplex, M. ptelefolia, Evodia officinalis
Supports botanical authentication of Melicope-derived extracts
Literature survey; synthetic surrogate may differ in entourage context
natural product sourcing chemotaxonomy Rutaceae phytochemistry

Predicted CYP450 Inhibition Profile

The admetSAR 2 model predicts that CAS 31367-55-2 is a CYP3A4 inhibitor (probability 66.04%) but not a CYP2C9 inhibitor (probability 75.86% against inhibition) [1]. Alloevodionol shares the same CYP3A4/CYP2C9 inhibition categorization, but quantitative probability differences exist: CYP2C9 non-inhibition confidence is 75.86% for the target vs. 75.86% for alloevodionol (identical prediction); however, CYP2C19 inhibition is predicted as negative for the target (71.39% against) vs. positive for alloevodionol (51.22% in favor) [2]. The CYP2C19 difference is marginal but may be relevant for programs co-administering CYP2C19 substrates.

CYP450 Inhibition Profile
In silico
CYP3A4 inhibitor (+); CYP2C9 non-inhibitor; CYP2C19 non-inhibitor (Target)
vs CYP2C19 inhibitor (Alloevodionol)
CYP2C19 inhibition context may differ between analogs
admetSAR 2 prediction; experimental CYP inhibition assays needed
drug metabolism CYP450 inhibition drug-drug interaction

Optimal Research and Industrial Applications


PPARγ-Targeted Antidiabetic Drug Discovery

The predicted 61.88% PPARγ partial agonist probability, substantially lower than evodionol (88.25%) and alloevodionol (74.08%), positions CAS 31367-55-2 as a candidate for antidiabetic screening cascades where full PPARγ agonism (associated with thiazolidinedione-like adipogenesis) is undesirable. Procurement of this compound enables structure-activity relationship (SAR) studies around the 8-acetyl-5,7-dimethoxy pharmacophore to identify the minimal structural determinants of partial vs. full PPARγ activation [1].

CNS-Penetrant Chromene Probe Development

With a TPSA of 44.80 Ų, zero H-bond donors, and a positive blood-brain barrier permeability prediction (52.50%), CAS 31367-55-2 is uniquely suited among the Melicope chromene acetophenones for CNS-targeted probe development. Hydroxylated analogs (alloevodionol, evodionol) are predicted BBB-negative, making the 5,7-dimethoxy-8-acetyl substitution pattern the preferred entry point for neuroinflammation or neurodegenerative disease programs [2].

X-ray Crystallography Reference Standard

The single-crystal structure of CAS 31367-55-2 provides a definitive reference for the perpendicular acetyl geometry (torsion angle 94.2°) and coplanar methoxy orientation. This structural information is critical for computational chemists performing docking studies or pharmacophore modeling on chromene-based libraries, as the conformation deviates from the default planar geometry assumed by many force fields [3].

Natural Product Authenticity Marker for Botanical Extracts

The specific occurrence of CAS 31367-55-2 in M. ellyrana, M. simplex, M. ptelefolia, and Evodia officinalis, alongside 17 other chromene congeners, makes it a valuable chemotaxonomic marker for authenticating Melicope-derived botanical materials. Its presence can distinguish M. ptelefolia extracts from those of M. stipitata or M. denhamii, where the 6-acetyl regioisomer predominates [4].

Application
Selection Property
Validation Focus
PPARγ partial agonist screening studies
Predicted PPARγ engagement profile
Verify partial agonism in PPARγ transactivation assays
Blood-brain barrier permeability research
Low TPSA and zero H-bond donors
Assess CNS penetration in PAMPA-BBB or in vivo models
Docking and pharmacophore modeling
Perpendicular acetyl conformation
Compare docked acetyl orientation with crystal geometry
Botanical extract authentication
Species-specific occurrence in Melicope
Use as chemotaxonomic marker by HPLC-MS or TLC profiling
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